N3-Gly-Gly-OH

Description

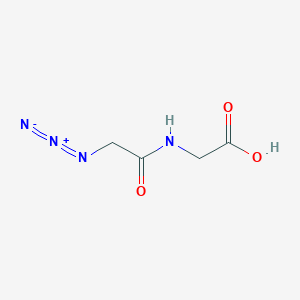

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-azidoacetyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c5-8-7-1-3(9)6-2-4(10)11/h1-2H2,(H,6,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPPSTNVFPJXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is N3-Gly-Gly-OH chemical structure

An In-depth Technical Guide on the Chemical Structure of N3-Gly-Gly-OH

Introduction

N3-Gly-Gly-OH, systematically known as azidoacetyl-glycyl-glycine, is a modified dipeptide of significant interest in chemical biology and drug development. The incorporation of an azido (B1232118) (N3) group at the N-terminus provides a versatile chemical handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This functionality allows for the specific and efficient labeling of N3-Gly-Gly-OH and its conjugates with reporter molecules such as fluorophores, biotin, or other tags, making it a valuable tool for studying biological processes.

Chemical Structure and Properties

The fundamental structure of N3-Gly-Gly-OH consists of a glycyl-glycine dipeptide backbone. An azidoacetyl group is attached to the N-terminal amino group of the first glycine (B1666218) residue via an amide bond. The C-terminus of the second glycine residue is a free carboxylic acid.

Molecular Formula: C6H9N5O4

Chemical Structure:

Caption: 2D chemical structure of N3-Gly-Gly-OH.

Physicochemical Properties

The following table summarizes key quantitative data for N3-Gly-Gly-OH.

| Property | Value |

| Molecular Weight | 215.17 g/mol |

| Molecular Formula | C6H9N5O4 |

| IUPAC Name | 2-(2-azidoacetamido)-N-(carboxymethyl)acetamide |

| CAS Number | Not available |

| Topological Polar Surface Area | 144 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

| LogP (calculated) | -2.1 |

Experimental Protocols

Synthesis of N3-Gly-Gly-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard method for synthesizing N3-Gly-Gly-OH using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH

-

Azidoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane)

Protocol:

-

Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Second Glycine Coupling: Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add the solution to the deprotected resin and shake for 2 hours. Wash the resin as in step 2.

-

Fmoc Deprotection: Repeat step 2.

-

Azidoacetic Acid Coupling: Dissolve azidoacetic acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin as in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain N3-Gly-Gly-OH as a white solid.

Caption: Workflow for the solid-phase synthesis of N3-Gly-Gly-OH.

Applications in Signaling Pathway Analysis

N3-Gly-Gly-OH can be used as a metabolic label or a building block in peptide synthesis to probe various biological pathways. For instance, if incorporated into a substrate for a specific enzyme, its subsequent modification and localization can be tracked using click chemistry.

Caption: Use of an N3-peptide probe in an enzymatic assay.

N3-Gly-Gly-OH: An In-depth Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-OH, also known as azido-glycyl-glycine, is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal azide (B81097) group (N3), a dipeptide glycine (B1666218) linker, and a C-terminal carboxylic acid (-OH). This arrangement provides a versatile platform for the covalent attachment of various molecules through bioorthogonal "click" chemistry, making it an invaluable tool for creating complex biomolecular conjugates.

The azide moiety serves as a chemical handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are renowned for their high yields, specificity, and compatibility with a wide range of functional groups, making them ideal for biological applications. The glycyl-glycine backbone offers a flexible and hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal carboxylic acid allows for standard amide bond formation with amine-containing molecules.

This technical guide provides a comprehensive overview of the molecular weight, physicochemical properties, synthesis, and applications of N3-Gly-Gly-OH, with a focus on experimental protocols relevant to its use in research and drug development.

Core Molecular Properties

A summary of the key physicochemical properties of N3-Gly-Gly-OH is presented below.

| Property | Value | Notes |

| Molecular Weight | 158.12 g/mol | |

| Molecular Formula | C4H6N4O3 | |

| Appearance | White to off-white solid | Expected physical state at room temperature. |

| Solubility | Soluble in DMSO and water. | Solubility in water is reported to be 125 mg/mL and in DMSO is 250 mg/mL, may require ultrasonication.[1] |

| Key Functional Groups | Terminal Azide (-N3), Carboxylic Acid (-COOH), Dipeptide Linker | Enables bioorthogonal conjugation and standard peptide coupling. |

Synthesis of N3-Gly-Gly-OH

While a specific, detailed synthesis protocol for N3-Gly-Gly-OH is not widely available in peer-reviewed literature, its synthesis can be readily achieved using well-established solution-phase or solid-phase peptide synthesis (SPPS) methodologies. The following is a representative protocol based on standard Fmoc-based SPPS, which is a common method for synthesizing azido-functionalized peptides.

Representative Solid-Phase Peptide Synthesis (SPPS) Protocol

This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

Fmoc-Gly-Wang resin (or other suitable resin for C-terminal carboxylic acid)

-

Fmoc-Gly-OH

-

Azidoacetic acid

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Diethyl ether

Experimental Workflow:

Caption: Workflow for the solid-phase synthesis of N3-Gly-Gly-OH.

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

Glycine Coupling: Couple the next Fmoc-Gly-OH unit using a suitable coupling agent (e.g., HBTU) and base (e.g., DIPEA) in DMF. Monitor the reaction for completion (e.g., using a Kaiser test). Wash the resin.

-

Second Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly added glycine.

-

Azidoacetic Acid Coupling: Couple azidoacetic acid to the N-terminus of the di-glycine peptide using a coupling agent and base. Wash the resin thoroughly.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA) to cleave the N3-Gly-Gly-OH from the solid support and remove any side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude product in cold diethyl ether. The resulting solid can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the molecular weight) and NMR spectroscopy.

Experimental Protocols for Bioconjugation

The primary application of N3-Gly-Gly-OH is in bioconjugation via click chemistry. Below are representative protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient and is widely used for in vitro applications.

Materials:

-

N3-Gly-Gly-OH

-

Alkyne-containing molecule (e.g., protein, drug, fluorescent probe)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Suitable buffer (e.g., PBS, pH 7.4) or solvent (e.g., DMSO/water mixture)

Experimental Workflow:

Caption: General workflow for a CuAAC reaction.

Procedure:

-

Prepare Stock Solutions: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and a copper-chelating ligand.

-

Reaction Setup: In a reaction vessel, combine the alkyne-containing molecule and a molar excess of N3-Gly-Gly-OH in a suitable buffer.

-

Add Catalyst Components: Add the copper-chelating ligand solution, followed by the CuSO4 solution.

-

Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or RP-HPLC, to remove unreacted reagents and the copper catalyst.

-

Analysis: Characterize the purified conjugate using techniques like mass spectrometry to confirm successful conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction, making it ideal for applications in living systems where copper toxicity is a concern.

Materials:

-

N3-Gly-Gly-OH

-

Molecule functionalized with a strained alkyne (e.g., DBCO, BCN)

-

Biocompatible buffer (e.g., PBS, pH 7.4)

Experimental Workflow:

References

An In-depth Technical Guide to the Synthesis and Characterization of Azido-diglycine

Introduction

Azido-diglycine (N₃-Gly-Gly-OH) is a versatile chemical probe of significant interest in chemical biology, drug development, and materials science. As a dipeptide, it serves as a fundamental building block for larger peptidic structures. The incorporation of a terminal azide (B81097) moiety provides a bioorthogonal handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the precise and efficient conjugation of azido-diglycine to a wide array of molecules, including fluorophores, affinity tags, and drug molecules, for various applications in diagnostics and therapeutics. This guide details a representative protocol for the solid-phase synthesis of N-terminal azido-diglycine and outlines its comprehensive characterization using modern analytical techniques.

Synthesis of Azido-diglycine

The synthesis of azido-diglycine is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] This methodology allows for the stepwise assembly of the dipeptide on a solid support, which simplifies the purification process at each step by allowing for the removal of excess reagents and byproducts through simple filtration.[4] The synthesis commences with a C-terminal glycine (B1666218) attached to a resin, followed by the coupling of a second glycine monomer, and concludes with the introduction of the N-terminal azide group via the coupling of azidoacetic acid.[1]

Experimental Protocols

1. Resin Preparation and First Amino Acid Loading

-

Resin Selection: 2-Chlorotrityl chloride resin is a suitable choice for the synthesis of C-terminal carboxylic acids.[5]

-

Procedure:

-

Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Gly-OH (3 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the solution to the resin and agitate for 2 hours at room temperature.

-

To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (17:2:1, v/v/v) and agitate for 15 minutes.

-

Wash the resin sequentially with DCM (3x), dimethylformamide (DMF) (3x), and DCM (3x).

-

Dry the resin under vacuum.

-

2. Peptide Elongation: Second Glycine Coupling

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF (10 mL) for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.[6]

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Coupling:

-

Dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[5]

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

3. N-terminal Azidation

-

Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described above to expose the N-terminal amine of the diglycine.

-

-

Azidoacetic Acid Coupling:

-

Dissolve azidoacetic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[1]

-

Add the activated azidoacetic acid solution to the resin and agitate for 4 hours at room temperature.

-

Wash the resin extensively with DMF (5x) and DCM (3x).

-

4. Cleavage and Purification

-

Cleavage from Resin:

-

Dry the resin thoroughly under vacuum.

-

Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain azido-diglycine as a white powder.

-

Characterization of Azido-diglycine

The identity and purity of the synthesized azido-diglycine are confirmed using a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Data Presentation

Table 1: Mass Spectrometry Data for Azido-diglycine

| Parameter | Expected Value |

| Molecular Formula | C₄H₇N₅O₃ |

| Molecular Weight | 189.13 g/mol |

| ESI-MS (m/z) | [M+H]⁺: 190.1, [M+Na]⁺: 212.1 |

Note: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of peptides.[7] The expected mass-to-charge ratios (m/z) are for the protonated and sodiated molecular ions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Azido-diglycine in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Azido-CH₂ | ~3.9 - 4.1 | ~50 - 52 |

| Glycine-1 α-CH₂ | ~3.8 - 4.0 | ~43 - 45 |

| Glycine-2 α-CH₂ | ~3.7 - 3.9 | ~42 - 44 |

| Glycine-1 C=O | - | ~170 - 172 |

| Glycine-2 C=O | - | ~174 - 176 |

Note: NMR chemical shifts are sensitive to pH and solvent.[8] The predicted values are based on typical chemical shifts for glycine residues in peptides and the influence of the N-terminal azido (B1232118) group.[9][10] The α-protons of the two glycine residues are expected to have slightly different chemical shifts due to their different chemical environments.[11][12]

Table 3: Key FTIR Absorption Bands for Azido-diglycine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Azide (N₃) | Asymmetric Stretch | ~2100 - 2150 (strong, sharp) |

| Amide I (C=O) | Stretch | ~1640 - 1680 (strong) |

| Amide II (N-H) | Bend | ~1510 - 1550 (medium) |

| Carboxylic Acid (O-H) | Stretch | ~2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | Stretch | ~1700 - 1725 |

| C-H | Stretch | ~2850 - 3000 |

Note: The azide asymmetric stretch is a characteristic and strong absorption band that is easily identifiable.[13][14] The Amide I and II bands are characteristic of the peptide backbone.[15][16][17][18]

Visualizations

Caption: Workflow for the solid-phase synthesis of azido-diglycine.

Caption: Application of azido-diglycine in click chemistry.

This technical guide provides a comprehensive overview of a plausible and efficient method for the synthesis of azido-diglycine using Fmoc-based solid-phase peptide synthesis. The detailed protocols and expected characterization data serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and materials science. The successful synthesis and purification of azido-diglycine, confirmed by the outlined analytical techniques, will enable its use as a versatile building block for the construction of more complex, functionalized molecules through bioorthogonal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of N3-Gly-Gly-OH in Bioorthogonal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. Bioorthogonal chemistry, a field of reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for these endeavors. At the heart of many bioorthogonal strategies is the versatile azide (B81097) functional group, which, when incorporated into linker molecules, serves as a chemical handle for highly specific "click chemistry" reactions. This technical guide focuses on the core utility and applications of N3-Gly-Gly-OH, an azido-diglycine linker, in bioorthogonal chemistry. While specific experimental data for N3-Gly-Gly-OH is limited in publicly available literature, this guide will leverage data from its closely related and frequently studied analog, N3-Gly-Gly-Gly-Gly-Gly-OH (azido-pentaglycine), to provide a comprehensive overview of its properties, synthesis, and applications. This molecule's simple, flexible, and hydrophilic nature makes it a valuable tool in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Performance Characteristics

General Properties

| Property | Value (N3-Gly-Gly-OH) | Value (N3-Gly-Gly-Gly-Gly-Gly-OH) | Source |

| Molecular Formula | C6H9N5O4 | C10H15N7O6 | Calculated |

| Molecular Weight | 215.17 g/mol | 329.27 g/mol | Calculated |

| Appearance | White to off-white solid | White to off-white solid | Inferred[1] |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 | ~3.5 - 4.0 | Estimated[2] |

| LogP | Highly negative (hydrophilic) | Highly negative (hydrophilic) | Inferred[2] |

Solubility Profile

The solubility of oligoglycines is known to be influenced by pH and the presence of co-solvents. Generally, solubility in aqueous solutions decreases as the peptide chain length increases[3].

| Solvent | Expected Solubility | Notes |

| Aqueous Buffers (e.g., PBS) | Moderate to High | Soluble, particularly at neutral to basic pH. Ideal for reactions with biomolecules[4]. |

| DMSO | High | A common co-solvent for dissolving hydrophobic reaction partners[4]. |

| DMF | High | Effective co-solvent, especially in solid-phase peptide synthesis[4]. |

Bioorthogonal Reaction Kinetics

N3-Gly-Gly-OH is primarily utilized in two types of bioorthogonal "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The reactivity is expected to be comparable to other simple alkyl azides[5].

| Reaction Class | Alkyne Reagent | Second-Order Rate Constant (k2) | Biocompatibility |

| CuAAC | Terminal Alkyne | 10^4 - 10^5 M⁻¹s⁻¹ | Limited in vivo due to copper cytotoxicity |

| SPAAC | DBCO | ~0.34 M⁻¹s⁻¹ (for a similar azido-peptide)[6] | High, copper-free, suitable for live-cell studies[5] |

| SPAAC | BCN | ~0.28 M⁻¹s⁻¹ (for a similar azido-peptide)[6] | High, copper-free, suitable for live-cell studies[5] |

Core Applications and Logical Workflows

N3-Gly-Gly-OH's bifunctional nature, with a terminal azide for click chemistry and a carboxylic acid for standard amide coupling, makes it a versatile linker for various applications in drug discovery and chemical biology.

Antibody-Drug Conjugates (ADCs)

In ADC development, N3-Gly-Gly-OH can be used to connect a cytotoxic payload to a monoclonal antibody. The hydrophilic glycine (B1666218) linker can enhance the solubility and stability of the ADC[7].

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase[8][9]. The flexibility of the N3-Gly-Gly-OH linker is crucial for allowing the POI and E3 ligase to form a productive ternary complex[10].

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

N3-Gly-Gly-OH as a Probe for Metabolic Labeling: A Technical Guide

Disclaimer: This document provides a technical overview of the potential application of N3-Gly-Gly-OH as a probe for metabolic labeling of newly synthesized proteins. It is important to note that while the principles of metabolic labeling with non-canonical amino acids are well-established, the specific use of N3-Gly-Gly-OH for this purpose is not extensively documented in publicly available scientific literature. The experimental protocols and workflows described herein are based on established methodologies for similar azido-containing amino acid analogs, such as azidohomoalanine (AHA), and should be adapted and validated for the specific experimental context.

Executive Summary

The field of chemical biology has been revolutionized by the development of bioorthogonal chemistries that allow for the tracking and visualization of biological processes in living systems with minimal perturbation. Metabolic labeling, coupled with click chemistry, has emerged as a powerful strategy for the selective identification and analysis of newly synthesized biomolecules, including proteins. This technical guide explores the potential of N3-Gly-Gly-OH, an azido-functionalized dipeptide, as a probe for monitoring protein synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, potential experimental workflows, and key technical considerations for utilizing N3-Gly-Gly-OH in metabolic labeling studies.

Core Principles: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

The conceptual framework for using N3-Gly-Gly-OH as a metabolic probe is rooted in the principles of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1][2] This technique involves the introduction of a non-canonical amino acid containing a bioorthogonal handle (in this case, an azide (B81097) group) into newly synthesized proteins.[3] The cellular translational machinery incorporates this analog in place of a canonical amino acid, thus "tagging" the nascent proteome.[1][4] Subsequent detection is achieved through a highly specific and efficient "click" reaction, which covalently attaches a reporter molecule (e.g., a fluorophore or biotin) to the azide handle.[5][6]

The successful application of N3-Gly-Gly-OH as a metabolic labeling probe would depend on several key factors:

-

Cellular Uptake: The molecule must be efficiently transported into the cell.

-

Aminoacyl-tRNA Synthetase Recognition: An aminoacyl-tRNA synthetase (aaRS) must recognize N3-Gly-Gly-OH and charge it onto a corresponding tRNA. This is a critical step, as the fidelity of the translational machinery is typically very high. It is possible that N3-Gly-Gly-OH could act as a surrogate for glycine (B1666218) or another small amino acid.

-

Ribosomal Incorporation: The ribosome must accept the charged tRNA and incorporate N3-Gly-Gly-OH into the growing polypeptide chain.

-

Bioorthogonality: The azide group must remain inert to the cellular environment until the click reaction is initiated.[7]

Physicochemical Properties of Azido-Containing Probes

While specific quantitative data for N3-Gly-Gly-OH is not extensively available, the properties of similar azido-containing molecules and glycine peptides can be inferred.

| Property | Value | Source/Inference |

| Molecular Formula | C4H7N5O3 | Calculated |

| Molecular Weight | 173.13 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from similar peptides and amino acid derivatives. |

| Solubility | Expected to have good solubility in aqueous buffers and polar organic solvents (e.g., DMSO, DMF). | The glycine residues and the carboxyl group contribute to its hydrophilicity.[8] |

| Purity | Typically >95% for commercially available analogs. | General knowledge from suppliers of similar chemical probes. |

| Storage (Lyophilized) | Recommended at -20°C or -80°C, protected from light and moisture. | Based on general guidelines for peptide and azide-containing compound stability.[9] |

| Storage (in Solution) | Freshly prepared solutions are recommended. For short-term storage, aliquots can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Peptides in solution can be prone to degradation. The azide group can be sensitive to reducing agents.[9] |

Experimental Protocols

The following protocols are hypothetical and based on established methods for BONCAT using azidohomoalanine (AHA).[3] Optimization will be necessary for each specific cell line and experimental condition.

Protocol 1: Metabolic Labeling of Cultured Cells with N3-Gly-Gly-OH

Objective: To incorporate N3-Gly-Gly-OH into newly synthesized proteins in cultured mammalian cells.

Materials:

-

N3-Gly-Gly-OH

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Glycine-free or amino acid-depleted medium (optional, for enhancing incorporation)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%).

-

Amino Acid Depletion (Optional): To potentially increase the incorporation efficiency of N3-Gly-Gly-OH, aspirate the complete medium, wash the cells once with warm PBS, and incubate in glycine-free or amino acid-depleted medium for 30-60 minutes.

-

Metabolic Labeling: Prepare the labeling medium by supplementing the glycine-free or complete medium with N3-Gly-Gly-OH. A starting concentration range of 25-100 µM is recommended, but this needs to be empirically determined.

-

Incubation: Remove the depletion medium (if used) and add the labeling medium to the cells. Incubate for a desired period (e.g., 1-24 hours) under standard cell culture conditions. The incubation time will depend on the protein synthesis rate of the cell line and the experimental goals.

-

Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate. The lysate is now ready for downstream click chemistry and analysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection

Objective: To attach a reporter molecule (e.g., biotin (B1667282) or a fluorophore) to the azide-labeled proteins in the cell lysate.

Materials:

-

Cell lysate containing N3-Gly-Gly-OH labeled proteins

-

Alkyne-reporter conjugate (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

-

Cold acetone (B3395972) or methanol (B129727) for protein precipitation

Procedure:

-

Prepare Reagents: Prepare fresh stock solutions of CuSO4, TCEP/Sodium Ascorbate, and TBTA.

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of total protein), the alkyne-reporter (final concentration of 50-100 µM), and the TBTA ligand (final concentration of 100 µM).

-

Initiate Click Reaction: Add CuSO4 (final concentration of 1 mM) and TCEP/Sodium Ascorbate (final concentration of 1 mM) to the reaction mixture.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.

-

Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of cold acetone or methanol and incubating at -20°C for at least 2 hours or overnight.

-

Wash and Resuspend: Centrifuge the mixture to pellet the protein. Carefully remove the supernatant and wash the pellet with cold methanol. Resuspend the protein pellet in a suitable buffer (e.g., PBS with SDS). The labeled proteins are now ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

Objective: To visualize newly synthesized proteins in living cells.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

N3-Gly-Gly-OH

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore, BCN-fluorophore)

-

Live-cell imaging medium

-

Hoechst stain (for nuclear counterstaining)

Procedure:

-

Metabolic Labeling: Label the cells with N3-Gly-Gly-OH as described in Protocol 4.1.

-

Wash: After the labeling period, gently wash the cells three times with warm PBS or live-cell imaging medium to remove unincorporated N3-Gly-Gly-OH.

-

SPAAC Reaction: Add the cyclooctyne-fluorophore conjugate to the cells at a final concentration of 5-20 µM in live-cell imaging medium.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Wash and Counterstain: Wash the cells three times with warm PBS. If desired, counterstain the nuclei with Hoechst stain.

-

Imaging: Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Visualizations

Experimental Workflow for Metabolic Labeling and Proteomic Analysis

Caption: General workflow for metabolic labeling and analysis.

Click Chemistry Reactions

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. pnas.org [pnas.org]

- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azido-Amino Acids and Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides and proteins has revolutionized the fields of chemical biology, drug discovery, and materials science. Among these, azido-amino acids have emerged as exceptionally versatile building blocks. The azide (B81097) group, being small, stable, and bioorthogonal, serves as a powerful chemical handle for a variety of selective ligation reactions. This technical guide provides a comprehensive overview of azido-amino acids and peptides, detailing their synthesis, key bioorthogonal reactions, and diverse applications. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols.

Azido-amino acids can be incorporated into peptides and proteins through two primary strategies: residue-specific incorporation, where an azido-analog replaces a natural amino acid (e.g., azidohomoalanine (AHA) for methionine), and site-specific incorporation, where an unnatural amino acid with an azide group is genetically encoded at a specific position.[1] The azide moiety's bioorthogonality is central to its utility; it does not react with native functional groups found in biological systems, allowing for highly specific chemical modifications.[1][2]

The primary applications of azido-amino acids revolve around "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions enable the precise and efficient labeling, cyclization, and conjugation of biomolecules.[3] The resulting triazole linkage is exceptionally stable, mimicking the geometry of a native amide bond.[4][5]

Synthesis of Azido-Amino Acids

The synthesis of azido-amino acids is a critical first step for their use in peptide synthesis and bioconjugation. Several methods have been developed for preparing Fmoc-protected azido-amino acids suitable for solid-phase peptide synthesis (SPPS).[6]

A common and efficient two-step synthesis starts from readily available Fmoc-protected asparagine or glutamine.[7][8] This method involves a Hofmann rearrangement followed by a diazo transfer reaction.[8] Another strategy involves the conversion of a hydroxyl group on an amino acid side chain to an azide via mesylation and subsequent substitution with sodium azide.[6][9] For instance, serine can be used as a precursor for the synthesis of β-azido-L-alanine.[6] A direct diazotransfer reaction on an amino group is also a widely used method.[6][10]

The choice of synthetic route often depends on the starting material's availability and the desired scale of production. For larger-scale preparations, optimizing for high yields and minimal purification steps is crucial.[7]

Core Bioorthogonal Reactions

The utility of azido-amino acids is primarily realized through their participation in bioorthogonal ligation reactions. These reactions are characterized by their high selectivity, efficiency, and compatibility with biological systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is a highly efficient and specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[5][11] This reaction is known for its reliability, high yields, and compatibility with a wide range of functional groups.[4][5] The copper(I) catalyst is essential for the reaction's speed and regioselectivity.[11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to address the cytotoxicity associated with the copper catalyst in CuAAC, SPAAC is a copper-free click chemistry reaction.[2][4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide due to the release of ring strain.[2] SPAAC is ideal for applications in living systems and for the modification of sensitive biomolecules.[2]

Staudinger Ligation

The Staudinger ligation is another important bioorthogonal reaction involving an azide. It occurs between an azide and a specifically engineered phosphine, resulting in the formation of a stable amide bond.[13] While generally having slower kinetics compared to click chemistry reactions, it offers a distinct reactivity profile and has been instrumental in various bioconjugation applications.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of azido-amino acids and peptides, providing a basis for experimental design and comparison.

| Synthesis of Fmoc-Azido-Amino Acids | Starting Material | Key Reagents | Overall Yield | Reference |

| Fmoc-L-azidoalanine | Fmoc-Asn-OH | [Bis(trifluoroacetoxy)iodo]benzene, Imidazole-1-sulfonyl azide | 62-75% | [7] |

| Fmoc-L-azidohomoalanine | Fmoc-Gln-OH | [Bis(trifluoroacetoxy)iodo]benzene, Imidazole-1-sulfonyl azide | 65-74% | [7] |

| γ-azido L-homoalanine | L-glutamine | Not specified | 92% | [6] |

| Model Azido (B1232118) Tripeptides | Fmoc-amino acids, HBTU, DIPEA | 20% piperidine (B6355638)/DMF | 69-80% | [6] |

| Reaction Kinetics of Bioorthogonal Reactions | Reactants | **Second-Order Rate Constant (M⁻¹s⁻¹) ** | Key Features | Reference |

| CuAAC | Azide, Terminal Alkyne | ~3 | Very fast, but requires a cytotoxic copper catalyst. | [1] |

| SPAAC | Benzyl Azide, DBCO | ~0.34 | Fast, copper-free, and widely used in live cells. | [1][9] |

| SPAAC | Benzyl Azide, BCN | ~0.28 | Good kinetics and is copper-free. | [1][9] |

| SPAAC | Benzyl Azide, DIFO | ~0.4 | High reactivity, but can be less stable. | [1] |

| Staudinger Ligation | Azido-biomolecule, Functionalized Phosphine | ~0.002 | Slower kinetics compared to SPAAC. | [1] |

| Photoclick Chemistry | Tetrazole, Alkene | Up to 50 | Light-induced, offering spatiotemporal control. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the practical application of azido-amino acid chemistry.

Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH] from Fmoc-Asn-OH

This protocol details a two-step synthesis involving a Hofmann rearrangement followed by a diazo transfer.[8]

Step 1: Hofmann Rearrangement

-

Dissolve Fmoc-Asn-OH in a 2:1 mixture of DMF and water.

-

Add pyridine (B92270) to the solution.

-

Add [Bis(trifluoroacetoxy)iodo]benzene and stir the mixture for 14 hours.

-

Isolate the resulting amine precursor, Fmoc-Dap-OH.

Step 2: Diazo Transfer

-

Prepare a biphasic solvent mixture of water, methanol, and dichloromethane (B109758) (1:1:1).

-

Dissolve the Fmoc-Dap-OH in this mixture.

-

Add imidazole-1-sulfonyl azide hydrochloride and potassium carbonate to adjust the pH to 9.

-

Stir the reaction for 18 hours.

-

Perform a workup to isolate the final product, Fmoc-L-azidoalanine, which should be of sufficient purity for SPPS without requiring column chromatography.[7]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Azido-Amino Acids

This protocol outlines the incorporation of an Fmoc-protected azido-amino acid into a peptide chain using standard Fmoc-SPPS chemistry.[2]

-

Resin Swelling: Swell the resin (e.g., Wang resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin-bound amino acid.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Dissolve the Fmoc-protected azido-amino acid, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

-

Add this solution to the resin and agitate for the required coupling time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA/water) for 1-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry and analytical RP-HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes the conjugation of a purified azido-containing peptide with an alkyne-containing molecule in solution.[5]

-

Dissolve Reactants: Dissolve the purified azido-peptide and the alkyne-containing molecule in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

-

Prepare Catalyst Solution:

-

In a separate vial, prepare the copper(I) catalyst. This can be done by adding a copper(II) sulfate (B86663) (CuSO₄) solution to a solution of a reducing agent like sodium ascorbate.

-

A copper-stabilizing ligand, such as TBTA, can be added to improve catalyst stability and reaction efficiency.

-

-

Initiate Reaction: Add the catalyst solution to the solution containing the azide and alkyne.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by RP-HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the resulting triazole-linked conjugate using RP-HPLC.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Labeling

This protocol details the copper-free conjugation of a strained alkyne (e.g., a DBCO-functionalized molecule) to a purified azido-peptide.[2]

-

Dissolve Peptide: Dissolve the purified azido-peptide in a reaction buffer (e.g., PBS, pH 7.4).

-

Prepare Alkyne Solution: Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

-

Reaction: Add the DBCO-reagent solution to the peptide solution. The reaction proceeds without a catalyst.

-

Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactant concentrations.

-

Monitoring and Purification: Monitor the reaction by SDS-PAGE (for larger peptides/proteins) or RP-HPLC. Purify the labeled peptide using an appropriate method such as dialysis, size-exclusion chromatography, or RP-HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the study and application of azido-amino acids and peptides.

Caption: Synthesis of Fmoc-protected azido-amino acids.

Caption: Key bioorthogonal reactions of azido-peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jpt.com [jpt.com]

- 5. benchchem.com [benchchem.com]

- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of N3-Gly-Gly-OH in Elucidating and Engineering Cellular Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the role of N3-Gly-Gly-OH as a versatile chemical linker. It is crucial to understand that N3-Gly-Gly-OH does not possess an intrinsic mechanism of action within cells. Instead, it serves as a critical component in the construction of complex molecular probes and therapeutic agents, enabling the study and manipulation of cellular pathways. This document will focus on the mechanisms of the biomolecular conjugates synthesized using N3-Gly-Gly-OH.

Introduction to N3-Gly-Gly-OH: A Versatile Heterobifunctional Linker

N3-Gly-Gly-OH is a chemical reagent characterized by a terminal azide (B81097) (-N3) group and a diglycine (-Gly-Gly-) chain with a C-terminal carboxylic acid (-OH).[1][2] Its primary utility lies in "click chemistry," a set of bioorthogonal reactions that allow for the efficient and specific joining of molecular components.[1][3] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming stable triazole linkages with alkyne-containing molecules.[1][4] The diglycine component provides a flexible and hydrophilic spacer, which can be advantageous for the solubility and biological activity of the final conjugate.[3]

Physicochemical and Chemical Properties

A clear understanding of the properties of N3-Gly-Gly-OH is essential for its effective application in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C10H15N7O6 | [5][6] |

| Molecular Weight | 329.27 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Key Functional Groups | Terminal Azide (-N3), Carboxylic Acid (-OH), Pentaglycine Linker | [5] |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 (Estimated) | [4] |

| LogP | Highly negative (hydrophilic) | [4] |

| Solubility | Low in aqueous buffers, requiring co-solvents like DMSO or DMF | [7] |

Mechanism of Action of Conjugates Synthesized with N3-Gly-Gly-OH

The "mechanism of action" is conferred by the molecules conjugated using N3-Gly-Gly-OH. A prominent example is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTAC-Mediated Protein Degradation:

PROTACs are heterobifunctional molecules that induce the degradation of a target protein (Protein of Interest, POI).[3] They consist of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. N3-Gly-Gly-OH can serve as a component of this linker.[3]

The mechanism involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Experimental Protocols

Detailed methodologies are crucial for the successful application of N3-Gly-Gly-OH.

4.1. Solid-Phase Peptide Synthesis (SPPS) of N3-Gly-Gly-OH

This protocol outlines a general method for synthesizing N3-Gly-Gly-OH.

-

Materials: Rink Amide resin, Fmoc-Gly-OH, an N-protected azido-glycine derivative, N,N'-Diisopropylcarbodiimide (DIC), OxymaPure, 20% piperidine (B6355638) in DMF, Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA) cleavage cocktail.[5]

-

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.[5]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.[5]

-

Amino Acid Coupling: Couple Fmoc-Gly-OH using DIC and OxymaPure as coupling reagents. Repeat for the second glycine (B1666218) residue.

-

Azido-Glycine Coupling: Couple the N-protected azido-glycine derivative.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.[5]

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

4.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of N3-Gly-Gly-OH to an alkyne-containing molecule.[5]

-

Materials: N3-Gly-Gly-OH, alkyne-functionalized molecule, Copper(II) sulfate (B86663) (CuSO4), sodium ascorbate (B8700270), copper-chelating ligand (e.g., THPTA), appropriate buffer (e.g., PBS), and solvents (e.g., DMSO).[5][8]

-

Procedure:

-

Stock Solutions: Prepare stock solutions of all reactants. Dissolve N3-Gly-Gly-OH and the alkyne-molecule in a suitable buffer, using a co-solvent like DMSO if necessary.[5]

-

Reaction Mixture: In a reaction vessel, combine the N3-Gly-Gly-OH, alkyne-molecule, and copper-chelating ligand.

-

Initiation: Add CuSO4 followed by freshly prepared sodium ascorbate to initiate the reaction.[5]

-

Incubation: Allow the reaction to proceed at room temperature for 1-12 hours.[5][8]

-

Purification: Purify the conjugate using a suitable method such as RP-HPLC or size-exclusion chromatography.[5]

-

4.3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A copper-free alternative for bioconjugation, particularly useful in living systems.[4]

-

Materials: N3-Gly-Gly-OH, molecule functionalized with a strained alkyne (e.g., DBCO, BCN), aqueous buffer (e.g., PBS).[4][8]

-

Procedure:

-

Dissolution: Dissolve N3-Gly-Gly-OH and the strained alkyne-molecule in an aqueous buffer.[4]

-

Incubation: Mix the components and incubate at room temperature or 4°C for 4-24 hours. The reaction proceeds without a catalyst.[4][8]

-

Purification: Purify the conjugate using size-exclusion chromatography or RP-HPLC.[4]

-

Hypothetical Application in Studying Signaling Pathways

N3-Gly-Gly-OH can be used to create molecular probes to investigate cellular signaling, for example, the MAPK/ERK pathway.[5]

A known kinase inhibitor could be functionalized with an alkyne group. This alkyne-modified inhibitor can then be conjugated to N3-Gly-Gly-OH, which is further attached to a reporter molecule like a fluorophore. This probe can be introduced into cells to visualize the localization of the target kinase or to study the effects of targeted inhibition on downstream signaling events.[5]

The Role of the Glycine Component

While the primary function of the diglycine motif in N3-Gly-Gly-OH is to act as a flexible and hydrophilic spacer, it is noteworthy that the amino acid glycine itself can have biological effects. Studies have shown that glycine can protect cells from plasma membrane rupture during certain types of cell death, such as pyroptosis and necrosis, by inhibiting the clustering of NINJ1, a protein involved in membrane disruption.[9][10] However, the concentrations at which these effects are observed are typically much higher than what would be achieved by the introduction of a molecular probe or PROTAC synthesized with N3-Gly-Gly-OH. Therefore, while an interesting biological phenomenon, it is unlikely to be a primary mechanism of action for conjugates made with this linker under normal experimental conditions.

Conclusion

N3-Gly-Gly-OH is a valuable tool for chemical biologists and drug discovery scientists, not for a direct cellular mechanism of action, but for its utility as a versatile linker. Its azide functionality allows for robust and specific conjugation via click chemistry, enabling the construction of sophisticated molecular tools to probe and manipulate cellular functions. A thorough understanding of its chemical properties and the protocols for its use is paramount for its successful application in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N3-Gly-Gly-OH - Immunomart [immunomart.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death | eLife [elifesciences.org]

An In-depth Technical Guide to Azido-Peptide Probes: Discovery, Background, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-peptide probes have emerged as indispensable tools in chemical biology and drug discovery, offering a versatile approach to unraveling complex biological processes. The incorporation of an azide (B81097) moiety, a small and bioorthogonal functional group, into a peptide sequence provides a powerful chemical handle for a variety of applications. This guide delves into the core principles of azido-peptide probes, from their fundamental discovery and synthesis to their application in identifying protein targets, elucidating signaling pathways, and profiling enzyme activity. Detailed experimental protocols, quantitative data, and visual representations of key workflows and pathways are provided to empower researchers in leveraging this transformative technology.

The primary utility of the azide group lies in its ability to participate in highly specific and efficient bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions allow for the covalent attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorophores for imaging, to the peptide probe after it has interacted with its biological target.[1] This two-step approach, separating the biological interaction from the detection, minimizes interference with the native biological system.

Furthermore, aryl azide-containing peptides can function as photoaffinity labels.[2] Upon irradiation with UV light, the aryl azide group forms a highly reactive nitrene intermediate that covalently crosslinks the peptide probe to its interacting protein partner, enabling the capture and subsequent identification of even transient or weak interactions. This technical guide will provide a comprehensive overview of these powerful techniques and their applications.

Core Concepts and Methodologies

Photoaffinity Labeling (PAL) with Azido-Peptide Probes

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a peptide of interest within a complex biological milieu. The core principle involves a three-step process:

-

Binding: An azido-peptide probe, typically containing an aryl azide, is introduced to a biological system where it binds non-covalently to its target protein(s).

-

Activation: Upon irradiation with UV light of a specific wavelength, the relatively inert azide group is converted into a highly reactive nitrene intermediate.

-

Covalent Cross-linking: The short-lived nitrene rapidly forms a covalent bond with proximal amino acid residues at the binding site, permanently linking the probe to its target.

This covalent capture allows for the subsequent isolation and identification of the target protein via techniques like mass spectrometry.

Activity-Based Protein Profiling (ABPP) with Azido-Peptide Probes

Activity-based protein profiling utilizes reactive probes to covalently label the active sites of specific enzyme families. Azido-peptide probes designed as mechanism-based inhibitors can be used to profile the activity of enzymes such as proteases and kinases. The azide group serves as a latent tag for subsequent visualization or enrichment.

Competitive ABPP is a powerful application for identifying the targets of a drug candidate. In this setup, a biological sample is pre-incubated with a potential inhibitor before treatment with a broad-spectrum azido-peptide ABP. A reduction in labeling by the ABP indicates that the inhibitor is binding to and blocking the active site of a particular enzyme.

Quantitative Data Summary

The following tables summarize key quantitative data for various azido-peptide probes and related methodologies. This data is essential for designing and interpreting experiments.

Table 1: Binding Affinities and Inhibition Constants of Peptide Probes

| Probe/Peptide | Target | Kd | Ki | IC50 | Reference |

| WAp-D04 | mWnt3a | 110 nM | - | ~500 nM | [3] |

| WAp-D04-W10P | mWnt3a | - | - | 56 nM | [3] |

| IDA MAPK peptide (unphosphorylated) | MAPK | - | 82 µM | - | [4] |

| IDA MAPK peptide (unphosphorylated) | MAPK Kinase | - | 18 µM | - | [4] |

| ZSH-1023 | MAP2K1 | - | - | 58.85 µM | [5] |

| Gb-1 | Glycoprotein-2 (GP-2) | 68 nM | - | - | [6] |

| Gb-2 | Glycoprotein-2 (GP-2) | 250 nM | - | - | [6] |

| Gb-3 | Glycoprotein-2 (GP-2) | 272 nM | - | - | [6] |

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency, with lower values indicating greater potency.

Table 2: Kinetic Data for Bioorthogonal Reactions

| Reaction Type | Reactants | Rate Constant (k) (M-1s-1) | Conditions | Reference |

| CuAAC | Azide + Terminal Alkyne | 102 - 104 | Cu(I) catalyst | [7] |

| SPAAC | Azide + Strained Alkyne (e.g., cyclooctyne) | 10-3 - 1 | Copper-free | [8] |

Elucidation of Signaling Pathways

Azido-peptide probes are instrumental in mapping protein-protein interactions and post-translational modifications within signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling

Azido-peptide probes, particularly those incorporating the unnatural amino acid p-azido-L-phenylalanine (azF), can be used to map the ligand-binding pockets of GPCRs and identify interacting proteins.[2]

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for development and tissue homeostasis. Macrocyclic azido-peptides have been developed to bind to Wnt proteins and modulate their activity, allowing for the dissection of this complex pathway.[3]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling cascade is a key regulator of cell proliferation, differentiation, and stress responses. Azido-peptide probes can be designed as inhibitors that target specific kinases within the pathway, helping to elucidate their roles.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of azido-peptide probes.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azido-Peptides

This protocol outlines the manual synthesis of a peptide containing an azido-amino acid using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-protected azido-amino acid (e.g., Fmoc-L-azidonorvaline)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating the Fmoc-protected azido-amino acid at the desired position.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

-

-

Purification: Purify the crude azido-peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: In-situ Activity-Based Protein Profiling with an Azido-Peptide Probe

This protocol describes the labeling of target enzymes in living cells using a cell-permeable azido-peptide probe, followed by click chemistry to attach a reporter tag.

Materials:

-

Cultured cells

-

Azido-peptide ABP (e.g., 5 µM in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents:

-

Biotin-alkyne tag (e.g., 100 µM)

-

TCEP (Tris(2-carboxyethyl)phosphine) (1 mM)

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand

-

CuSO4 (1 mM)

-

-

Streptavidin-agarose beads

-

SDS-PAGE reagents

-

Mass spectrometry reagents (trypsin, etc.)

Procedure:

-

In-situ Labeling:

-

Treat cultured cells with the azido-peptide ABP (e.g., 5 µM) for 1 hour at 37°C. Include a vehicle-only (DMSO) control.

-

-

Cell Lysis:

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Click Chemistry (CuAAC):

-

To the cell lysate, add the biotin-alkyne tag, TCEP, TBTA ligand, and CuSO4.

-

Incubate at room temperature for 1 hour to attach the biotin reporter tag to the probe-labeled proteins.

-

-

Protein Enrichment:

-

Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Sample Preparation for Analysis:

-

For SDS-PAGE: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer and analyze by gel electrophoresis and Western blotting.

-

For Mass Spectrometry: Perform on-bead digestion of the captured proteins with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.[8]

-

Conclusion

Azido-peptide probes represent a cornerstone of modern chemical proteomics, providing a robust and versatile platform for investigating the intricate molecular landscape of the cell. Their applications in photoaffinity labeling and activity-based protein profiling have enabled the identification of novel drug targets, the characterization of enzyme function, and the detailed mapping of complex signaling networks. The continued development of new azido-containing building blocks and bioorthogonal reaction methodologies promises to further expand the capabilities of these powerful chemical tools, opening new avenues for fundamental biological discovery and the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively apply this powerful technology to their own scientific questions.

References

- 1. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors [jove.com]

- 3. Macrocyclic peptides that inhibit Wnt signalling via interaction with Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

N3-Gly-Gly-OH: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

N-(2-azidoacetyl)glycylglycine (N3-Gly-Gly-OH) is a heterobifunctional linker molecule integral to advancements in chemical biology, bioconjugation, and drug development.[1] Its structure, composed of a terminal azide (B81097) group and a C-terminal carboxylic acid connected by a flexible di-glycine spacer, offers a versatile platform for the precise covalent modification of biomolecules.[1][2] This guide provides a comprehensive overview of the stability and reactivity profile of N3-Gly-Gly-OH, including quantitative data, detailed experimental protocols, and workflow visualizations to support its effective application in research and development.

Core Molecular Properties

N3-Gly-Gly-OH is a white to off-white solid at room temperature with good solubility in aqueous buffers and polar organic solvents like DMSO and DMF.[3] Its key functional groups—the terminal azide and the carboxylic acid—are the centers of its reactivity, while the di-glycine linker imparts flexibility and hydrophilicity.

| Identifier | Value |

| IUPAC Name | 2-((2-azidoacetyl)amino)acetic acid |

| Molecular Formula | C4H6N4O3 |

| Molecular Weight | 158.12 g/mol |

| CAS Number | 855750-87-7[4] |

(Data sourced from commercial supplier information and chemical databases)

Stability Profile

The stability of N3-Gly-Gly-OH is critical for its successful storage and application. Like other peptides, its stability is influenced by temperature, pH, and the presence of other chemical agents.[5] The azide group, while relatively stable, has specific sensitivities that must be considered.

Storage and Handling

Proper storage is essential to maintain the integrity of N3-Gly-Gly-OH.

| Form | Storage Condition | Duration | Notes |

| Lyophilized Solid | -20°C to -80°C, desiccated, protected from light.[5] | Up to 3 years[2] | Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[5] Avoid using metal spatulas to prevent the formation of shock-sensitive metal azides.[6] |

| Stock Solution | -20°C to -80°C in aliquots.[2][5] | Up to 6 months[2] | Prepare solutions fresh if possible. Avoid repeated freeze-thaw cycles.[5] Solutions in DMSO or sterile aqueous buffers (pH 5-7) are recommended.[2][5] |

Degradation Pathways

Two primary degradation pathways can affect the integrity of N3-Gly-Gly-OH:

-

Peptide Bond Hydrolysis : The amide bond in the glycyl-glycine backbone is susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions and accelerated by higher temperatures.[5][7] In neutral solution at 25°C, the half-life for the hydrolysis of the dipeptide glycylglycine (B550881) is estimated to be around 350 years, but this rate increases significantly under harsh pH conditions or at elevated temperatures.[8] Dipeptides generally show maximum stability in the pH range of 4-5.[9]

-

Azide Reduction : The terminal azide group is generally stable under standard bioconjugation conditions but can be reduced to a primary amine (-NH2) in the presence of certain reducing agents.[5] This is a critical consideration when working with reagents like dithiothreitol (B142953) (DTT) or other thiols, which are commonly used in protein chemistry.[5][10] This reduction eliminates the functionality required for click chemistry.

Reactivity Profile

The reactivity of N3-Gly-Gly-OH is dominated by the terminal azide group, which serves as a handle for bioorthogonal "click chemistry" reactions.[2] These reactions are known for their high efficiency, specificity, and biocompatibility.[1] The C-terminal carboxylic acid can also be used for standard amide bond formation, though this is less common for this specific molecule's application as a click chemistry reagent.

Bioorthogonal "Click" Chemistry

N3-Gly-Gly-OH is a versatile substrate for the two main types of azide-alkyne cycloaddition reactions.

| Reaction Type | Description | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A robust and high-yielding reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide and a terminal alkyne.[11] | Catalyst: Requires a Copper(I) catalyst, typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate (B8700270).[12] Kinetics: Fast reaction times, often completing within 1-12 hours at room temperature.[11] Use Case: Ideal for in vitro conjugations where the potential toxicity of copper is manageable.[11] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with the azide.[11][12] | Catalyst: Catalyst-free.[12] Kinetics: Reaction times can range from 1 to 24 hours depending on the specific strained alkyne and reactant concentrations.[11] Use Case: Preferred for applications in living cells or in vivo where copper toxicity is a concern.[11] |

The reactivity of the azide in N3-Gly-Gly-OH is expected to be comparable to that of other simple alkyl azides used in click chemistry.[13]

Experimental Protocols

Protocol 1: Synthesis of N3-Gly-Gly-OH via Solid-Phase Peptide Synthesis (SPPS)

While detailed literature protocols for N3-Gly-Gly-OH are scarce, its synthesis can be readily achieved using standard Fmoc-based solid-phase peptide synthesis.[3][14] The following is a representative protocol.

Materials:

-

Fmoc-Gly-Wang resin or 2-chlorotrityl chloride resin

-

Fmoc-Gly-OH

-

Azidoacetic acid

-

Coupling agents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA)

-

20% Piperidine (B6355638) in DMF (v/v) for Fmoc deprotection

-

Solvents: DMF, DCM

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% H2O, 2.5% TIS

-

Cold diethyl ether for precipitation

Methodology:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

First Glycine Coupling: If using 2-chlorotrityl chloride resin, couple the first Fmoc-Gly-OH to the resin using DIPEA in DCM.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Second Glycine Coupling: Dissolve Fmoc-Gly-OH (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours. Wash the resin thoroughly.

-

Fmoc Deprotection: Repeat step 3.

-

Azidoacetic Acid Coupling: Couple azidoacetic acid (3 eq.) to the N-terminus of the dipeptide using the same coupling conditions as in step 4.

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the support and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether. The crude product can then be purified by reverse-phase HPLC (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating N3-Gly-Gly-OH to an alkyne-containing molecule in solution.[11]

Materials:

-

N3-Gly-Gly-OH

-

Alkyne-functionalized molecule

-

Solvent: e.g., Phosphate-buffered saline (PBS), water, or a mixture with a co-solvent like DMSO or t-butanol.

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh)

-

Optional: Copper ligand (e.g., THPTA or TBTA) to improve efficiency and protect biomolecules.

Methodology:

-

Reagent Preparation: Prepare fresh stock solutions, especially for sodium ascorbate which is prone to oxidation.

-

Reaction Setup: In a reaction vessel, dissolve N3-Gly-Gly-OH (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent system.

-